

Unveiling the Molecular Architecture of Guajadial C: A Technical Guide

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Compound of Interest

Compound Name: *Guajadial C*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of **Guajadial C**, a complex meroterpenoid derived from the leaves of the guava plant, *Psidium guajava*. This document is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to Guajadial C

Guajadial C is a sesquiterpenoid-based meroterpenoid, a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways.^{[1][2]} It was first isolated from the leaves of *Psidium guajava*, a plant with a long history in traditional medicine for treating a variety of ailments, including inflammation, diabetes, and pain.^[1] The unique and complex molecular architecture of **Guajadial C** and its congeners has attracted significant interest from the scientific community.

Chemical Structure and Properties

The molecular formula of **Guajadial C** has been established as $C_{30}H_{34}O_5$ through high-resolution electron impact mass spectrometry (HREIMS), indicating 14 degrees of unsaturation.^[1] The structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.^{[1][2]}

The key structural features of **Guajadial C** include:

- A sesquiterpenoid core.
- A substituted aromatic ring.
- Two chelated phenolic hydroxyl groups.
- Two aldehyde functionalities.
- A dihydropyran ring.^[1]

The relative configuration of the molecule was determined using Rotating frame Overhauser Effect Spectroscopy (ROESY) experiments.^[1]

IUPAC Name: (1S,4S,7R,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.0.4,7.0]13,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde^[3]

Molecular Formula: C₃₀H₃₄O₅^{[1][3][4]} Molecular Weight: 474.6 g/mol ^[3]

Spectroscopic Data

The structural assignment of **Guajadial C** is supported by comprehensive spectroscopic data. The following tables summarize the key quantitative data obtained from NMR and other spectroscopic techniques.

Physical and Spectroscopic Properties

Property	Value
Appearance	Amorphous powder
Specific Rotation ([α] _D)	+93.5 (c 0.20, CHCl ₃)
UV (MeOH) λ _{max} (nm)	278, 337 (sh)
IR ν _{max} (cm ⁻¹)	3441 (hydroxyl), 1633 (conjugated carbonyl)
HREIMS m/z	474.2401 [M] ⁺ (Calcd. for C ₃₀ H ₃₄ O ₅ , 474.2406)
Data sourced from Gao et al., 2013. ^[1]	

^1H and ^{13}C NMR Spectroscopic Data

The following table presents the ^1H and ^{13}C NMR data for **Guajadial C**, recorded in CDCl_3 .

Position	δC (ppm)	δH (ppm), mult. (J in Hz)
1	51.8	2.15, m
2	24.3	1.70, m; 1.55, m
3	41.5	1.80, m
4	78.9	-
5	50.1	-
6	131.9	-
7	132.8	5.75, d (9.9)
8	40.0	2.35, m
9	150.3	-
10	38.0	2.15, m
11	110.0	4.88, s; 4.70, s
12	23.0	1.05, s
13	29.5	1.02, s
14	16.5	0.75, d (6.9)
15	30.1	1.78, s
1'	40.1	4.60, s
2'	108.0	-
3'	163.0	-
4'	106.1	-
5'	161.1	-
6'	100.9	-
7'	192.8	10.33, s
8'	140.1	-

9'	128.5	7.30, m
10'	128.5	7.30, m
11'	126.5	7.22, m
12'	128.5	7.30, m
13'	128.5	7.30, m
3'-OH	-	13.90, s
5'-OH	-	13.84, s

Data sourced from Gao et al.,
2013.[\[1\]](#)

Experimental Protocols

The isolation and structural elucidation of **Guajadial C** involve a multi-step process combining extraction, chromatography, and spectroscopy.

Extraction and Isolation

The general procedure for isolating **Guajadial C** from *Psidium guajava* leaves is as follows:

- **Drying and Pulverization:** Air-dried leaves of *P. guajava* are ground into a fine powder.
- **Extraction:** The powdered leaves are extracted exhaustively with a solvent such as 95% ethanol at room temperature.
- **Concentration:** The resulting extract is concentrated under reduced pressure to yield a crude residue.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate.
- **Chromatographic Separation:** The chloroform-soluble fraction, typically containing the meroterpenoids, is subjected to repeated column chromatography. This may involve silica

gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to separate the individual compounds.

- Purification: **Guajadial C** is obtained as a pure, amorphous powder after final purification steps, often involving reversed-phase HPLC.

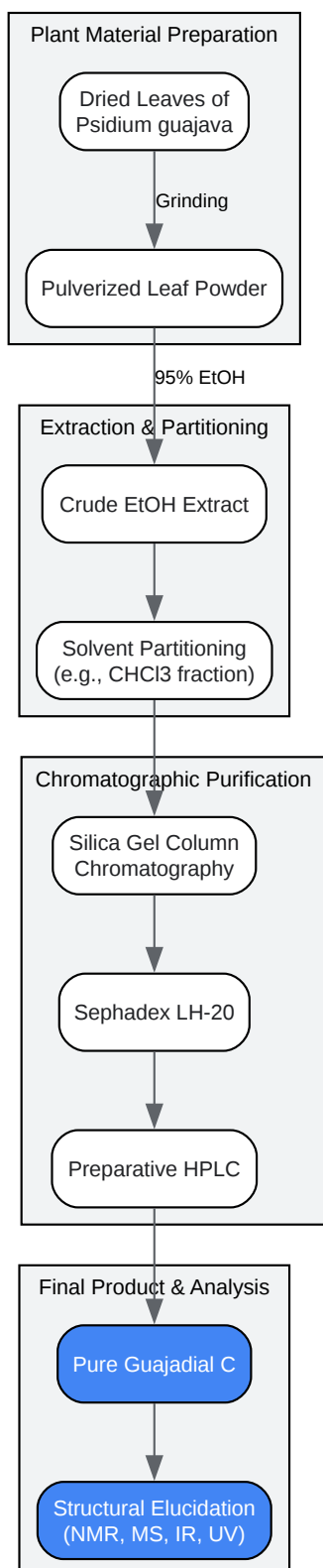
Structure Elucidation Methodology

The chemical structure of the isolated **Guajadial C** is determined using a combination of the following spectroscopic methods:

- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HREIMS or HRESIMS) is used to determine the exact mass and establish the molecular formula.[\[1\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.[\[1\]](#)
- Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule, indicating the presence of chromophores like conjugated systems and aromatic rings.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most critical technique for structure elucidation.
 - ^1H NMR: Identifies the types and number of protons and their neighboring environments.
 - ^{13}C NMR and DEPT: Determine the number and types of carbon atoms (CH_3 , CH_2 , CH , C).
 - 2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.[\[1\]](#)
 - ROESY/NOESY: These experiments are used to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for the isolation of **Guajadial C** from *Psidium guajava* leaves.



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Caption: Generalized workflow for the isolation and characterization of **Guajadial C**.

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